molecular formula C16H22O B12743038 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- CAS No. 4341-22-4

7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)-

Cat. No.: B12743038
CAS No.: 4341-22-4
M. Wt: 230.34 g/mol
InChI Key: HMDSXEJWYVODOY-IIAWOOMASA-N
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Description

7-Oxabicyclo(410)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- typically involves multiple steps, including the formation of the bicyclic core and the introduction of the phenyl and tert-butyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features can provide insights into the mechanisms of biological processes.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits in treating various diseases.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its properties may be exploited to develop new products with enhanced performance.

Mechanism of Action

The mechanism by which 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different substituents. Examples are:

  • 7-Oxabicyclo(4.1.0)heptane derivatives with different alkyl or aryl groups.
  • Other oxabicyclic compounds with variations in ring size or functional groups.

Uniqueness

The uniqueness of 7-Oxabicyclo(4.1.0)heptane, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,4beta,6alpha)- lies in its specific combination of substituents and stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

4341-22-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

(1R,4R,6R)-4-tert-butyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C16H22O/c1-15(2,3)13-9-10-16(14(11-13)17-16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-,16-/m1/s1

InChI Key

HMDSXEJWYVODOY-IIAWOOMASA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@]2([C@@H](C1)O2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1CCC2(C(C1)O2)C3=CC=CC=C3

Origin of Product

United States

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